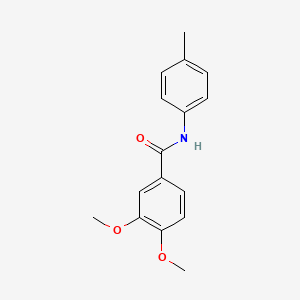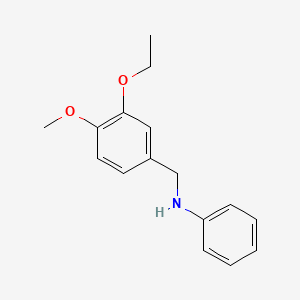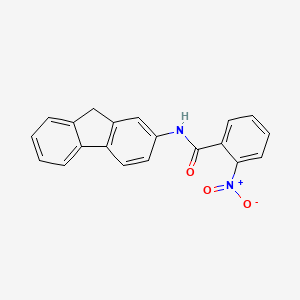
1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T, is a fluorescent dye that is widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Thioflavin T has been extensively studied for its ability to bind to amyloid fibrils and emit fluorescence, making it a valuable tool for the detection and quantification of these protein aggregates.
Aplicaciones Científicas De Investigación
Thioflavin T has a wide range of scientific research applications, particularly in the field of neurodegenerative diseases. It is commonly used to detect and quantify amyloid fibrils in tissue samples, such as brain tissue from Alzheimer's disease patients. Thioflavin T can also be used to study the kinetics of amyloid fibril formation and to screen for potential drugs that can inhibit this process.
Mecanismo De Acción
Thioflavin T binds to amyloid fibrils through hydrophobic interactions and forms a complex that emits fluorescence upon excitation. The exact mechanism of 1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T binding to amyloid fibrils is not fully understood, but it is thought to involve interactions with the beta-sheet structure of the protein aggregates.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects in vivo. It is considered to be a non-toxic dye that is safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thioflavin T has several advantages for laboratory experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with a wide range of experimental techniques. However, there are also limitations to its use, such as its potential interference with other fluorescent dyes and its inability to distinguish between different types of amyloid fibrils.
Direcciones Futuras
There are several future directions for the use of 1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in scientific research. One area of interest is the development of new fluorescent dyes that can detect and quantify protein aggregates other than amyloid fibrils. Another area of research is the use of this compound T in conjunction with other experimental techniques, such as mass spectrometry and electron microscopy, to gain a more comprehensive understanding of protein aggregation. Additionally, this compound T may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
Métodos De Síntesis
Thioflavin T can be synthesized through a multi-step process that involves the condensation of 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with 3-thienylaldehyde in the presence of a base, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then purified through recrystallization.
Propiedades
IUPAC Name |
1,3-dimethyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-12-9(14)8(5-7-3-4-17-6-7)10(15)13(2)11(12)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVYPVDUEOIJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CSC=C2)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)





![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5822977.png)
![2-[4-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetamide](/img/structure/B5822980.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B5822987.png)

![1-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5822992.png)
